Ketoprofen L-thyroxine ester

Catalog No.
S12850742
CAS No.
M.F
C31H23I4NO6
M. Wt
1013.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ketoprofen L-thyroxine ester

Product Name

Ketoprofen L-thyroxine ester

IUPAC Name

(2S)-2-amino-3-[4-[4-[2-(3-benzoylphenyl)propanoyloxy]-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid

Molecular Formula

C31H23I4NO6

Molecular Weight

1013.1 g/mol

InChI

InChI=1S/C31H23I4NO6/c1-16(19-8-5-9-20(13-19)27(37)18-6-3-2-4-7-18)31(40)42-29-24(34)14-21(15-25(29)35)41-28-22(32)10-17(11-23(28)33)12-26(36)30(38)39/h2-11,13-16,26H,12,36H2,1H3,(H,38,39)/t16?,26-/m0/s1

InChI Key

QQLWFAOLFDMKNV-TZHIXCAUSA-N

SMILES

Array

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I

Isomeric SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I

Ketoprofen L-thyroxine ester (CAS 3032398-41-4) is a specialized, transporter-targeted prodrug conjugate that chemically links the non-steroidal anti-inflammatory drug (NSAID) ketoprofen to the thyroid hormone L-thyroxine (T4). In neuropharmacological procurement and drug delivery research, this compound is utilized specifically to exploit the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1), a transporter highly localized to the blood-brain barrier and astrocytic membranes. By acting as an intracellular reservoir, the conjugate bypasses the poor central nervous system (CNS) penetrance of standard NSAIDs, enabling localized, sustained release of active ketoprofen directly within glial cells [1].

Substituting Ketoprofen L-thyroxine ester with unmodified parent ketoprofen or generic amino acid-based prodrugs fundamentally compromises spatial targeting in CNS models. Unmodified ketoprofen exhibits poor blood-brain barrier permeability and rapid systemic clearance, requiring high peripheral doses that induce gastrointestinal and renal toxicity without achieving therapeutic concentrations in target glial cells [1]. While other prodrug strategies (such as LAT1-utilizing amino acid conjugates) improve general brain uptake, they distribute ubiquitously across neurons and peripheral tissues. In contrast, the L-thyroxine ester specifically restricts uptake to OATP1C1-expressing astrocytes, making it a non-interchangeable precursor for researchers requiring precise, cell-type-specific cyclooxygenase (COX) inhibition without confounding systemic or pan-neuronal effects [1].

OATP1C1-Mediated Brain Accumulation

For laboratories requiring CNS-penetrant NSAIDs, Ketoprofen L-thyroxine ester provides a quantifiable advantage over unmodified parent compounds. In vivo pharmacokinetic evaluations demonstrate that conjugating ketoprofen to the L-thyroxine promoiety significantly enhances central nervous system penetration by utilizing the astrocytic OATP1C1 transporter. Quantitative tracking reveals that the prodrug achieves an 8.8-fold higher brain exposure compared to the direct administration of unmodified parent ketoprofen [1].

Evidence DimensionIn vivo brain exposure
Target Compound Data8.8-fold increase in brain exposure
Comparator Or BaselineUnmodified parent ketoprofen
Quantified Difference8.8-fold higher brain accumulation
ConditionsIn vivo pharmacokinetic evaluation (rodent models)

Enables researchers to achieve therapeutic NSAID concentrations in the brain without the severe peripheral toxicity associated with systemic overdosing.

Sustained Intra-Brain Reservoir Effect (AUC_brain)

When selecting a compound for chronic neuroinflammation models, the duration of action is a critical procurement metric. Once internalized by astrocytes, the ester bond of Ketoprofen L-thyroxine ester is slowly hydrolyzed by local carboxylesterases, gradually releasing the active ketoprofen payload. This sustained bioconversion yields a significantly greater area under the curve (AUC_brain) for active ketoprofen than can be achieved by administering the parent drug directly, fundamentally altering the T_max and extending the duration of local COX inhibition [1].

Evidence DimensionActive metabolite brain exposure (AUC_brain)
Target Compound DataGreater AUC_brain and delayed T_max of active ketoprofen
Comparator Or BaselineDirect administration of parent ketoprofen
Quantified DifferenceSuperior total active drug exposure over time
ConditionsIn vivo bioconversion and active metabolite tracking

Provides sustained, localized anti-inflammatory action, reducing the required dosing frequency in chronic neuroinflammation models.

Transporter Selectivity for Astrocyte Targeting

In targeted drug delivery workflows, spatial precision dictates compound selection. Unlike generic small-molecule prodrugs that utilize the ubiquitous L-type amino acid transporter 1 (LAT1) for broad cellular entry, Ketoprofen L-thyroxine ester acts as a validated substrate specifically for OATP1C1. Because OATP1C1 expression is heavily restricted to the blood-brain barrier endothelium and astrocytes, this conjugate prevents off-target accumulation in non-glial cell types, providing a spatial targeting precision that generic NSAID prodrugs cannot replicate [1].

Evidence DimensionCellular transporter utilization
Target Compound DataOATP1C1-specific astrocytic uptake
Comparator Or BaselineLAT1-utilizing generic amino acid prodrugs
Quantified DifferenceRestricted to OATP1C1-expressing cells vs. ubiquitous distribution
ConditionsTransporter-mediated cellular uptake assays

Crucial for experimental designs requiring precise spatial targeting of neuroinflammation within glial cells rather than pan-neuronal distribution.

Astrocyte-Targeted Neuroinflammation Modeling

Because it achieves 8.8-fold higher brain exposure and specifically targets OATP1C1, this compound is the optimal choice for studying localized cyclooxygenase (COX) inhibition in glial cells. It allows researchers to suppress astrocytic neuroinflammation without inducing the confounding systemic or peripheral anti-inflammatory effects seen with standard NSAIDs [1].

Blood-Brain Barrier (BBB) Transporter Research

As a validated, high-molecular-weight (Mw ~1013 g/mol) OATP1C1 substrate, this ester serves as an essential positive control and benchmark in transporter assays. It is utilized by drug delivery scientists to map the structural requirements and capacity limits of the thyroid hormone transport pathway for novel CNS-targeted therapeutics [1].

Sustained-Release CNS Drug Delivery Systems

Leveraging its proven intra-brain reservoir effect, this compound is highly relevant for pharmacokinetic studies focused on sustained drug release. It is procured to model how ester-linked prodrugs are bioconverted by brain-localized carboxylesterases, providing a template for extending the half-life and AUC of active metabolites in chronic neurological conditions [1].

XLogP3

6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

1012.7704 Da

Monoisotopic Mass

1012.7704 Da

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

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